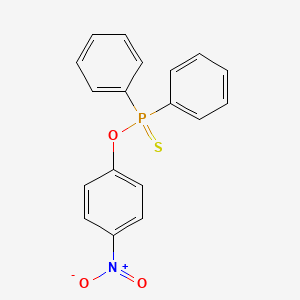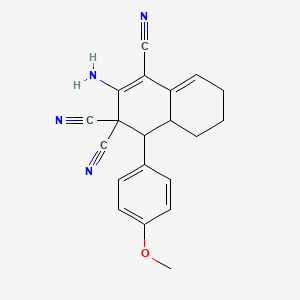![molecular formula C19H14N4O3 B11532443 5-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11532443.png)
5-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-PHENYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-METHYL-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-PHENYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the oxazole and carbohydrazide moieties. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Condensation: The formation of the oxazole ring involves condensation reactions, often using reagents like acetic anhydride or phosphorus oxychloride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it may inhibit enzymes or block receptor sites, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]BENZENESULFONOHYDRAZIDE
- 5-[(Z)-(5-CHLORO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL]-N,2,4-TRIMETHYL-1H-PYRROLE-3-CARBOXAMIDE
These compounds share structural similarities but differ in their functional groups, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C19H14N4O3 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H14N4O3/c1-11-15(16(23-26-11)12-7-3-2-4-8-12)18(24)22-21-17-13-9-5-6-10-14(13)20-19(17)25/h2-10,20,25H,1H3 |
InChI Key |
HHCHUGBDSIXHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,5Z)-2-[(2E)-(2,4-diethoxybenzylidene)hydrazinylidene]-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11532361.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide](/img/structure/B11532371.png)
![2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11532374.png)
![4-(5-methyl-4-{(1E)-1-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11532377.png)
![N-[(N'-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11532389.png)

![4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol](/img/structure/B11532396.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E)-2-phenylpropylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11532401.png)

![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11532406.png)
![Heptyl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11532407.png)
![4-[(E)-({2-[(4-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11532425.png)
![4-Chloro-2-[(E)-[(4-iodophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11532427.png)
![N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]naphthalen-1-amine](/img/structure/B11532438.png)
